- Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like Activities, Chemistry - An Asian Journal, 2011, 6(6), 1431-1442

Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

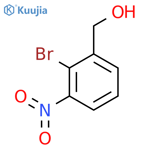

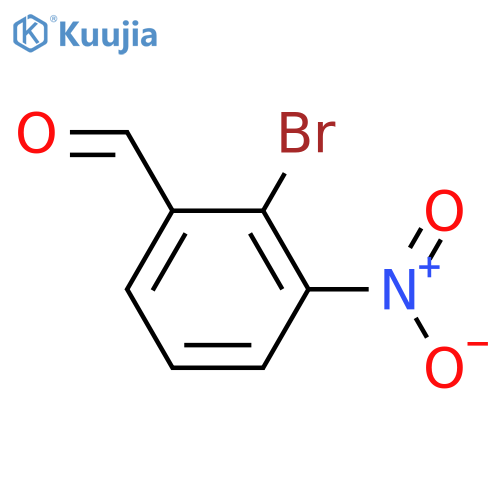

2-Bromo-3-nitrobenzaldehyde structure

Nome do Produto:2-Bromo-3-nitrobenzaldehyde

N.o CAS:90407-21-9

MF:C7H4BrNO3

MW:230.015561103821

MDL:MFCD15527595

CID:1026207

2-Bromo-3-nitrobenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Bromo-3-nitrobenzaldehyde

- Benzaldehyde,2-bromo-3-nitro

- CL8255

- Benzaldehyde, 2-bromo-3-nitro-

- 2-bromo-3-nitro-benzaldehyde

- ZAYPDOMLBUBLDN-UHFFFAOYSA-N

- 2-Bromo-3-nitrobenzaldehyde, AldrichCPR

- SY047873

- AB0027480

- W9315

- ST24022041

- 2-Bromo-3-nitrobenzaldehyde (ACI)

-

- MDL: MFCD15527595

- Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H

- Chave InChI: ZAYPDOMLBUBLDN-UHFFFAOYSA-N

- SMILES: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1

Propriedades Computadas

- Massa Exacta: 228.93700

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 192

- Superfície polar topológica: 62.9

Propriedades Experimentais

- PSA: 62.89000

- LogP: 2.69300

2-Bromo-3-nitrobenzaldehyde Informações de segurança

2-Bromo-3-nitrobenzaldehyde Dados aduaneiros

- CÓDIGO SH:2913000090

- Dados aduaneiros:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-3-nitrobenzaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-187989-1.0g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 1.0g |

$35.0 | 2023-07-10 | |

| Enamine | EN300-187989-2.5g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 2.5g |

$64.0 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1046965-10g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 98% | 10g |

$165 | 2024-06-07 | |

| Enamine | EN300-187989-0.1g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| ChemScence | CS-W005406-5g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 99.37% | 5g |

$103.0 | 2022-04-26 | |

| TRC | B699090-250mg |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 250mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B699090-1g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 1g |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM255678-10g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 10g |

$202 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845301-1g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 98% | 1g |

222.30 | 2021-05-17 | |

| Apollo Scientific | OR400521-5g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 5g |

£70.00 | 2025-02-20 |

2-Bromo-3-nitrobenzaldehyde Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Selenium , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Manganese oxide (MnO2)

Referência

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Método de produção 3

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride , Water ; 0 °C

1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Water ; neutralized

1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Water ; neutralized

Referência

- Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists, European Journal of Medicinal Chemistry, 2010, 46(1), 1-10

Método de produção 4

Condições de reacção

Referência

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Método de produção 5

Condições de reacção

1.1 Catalysts: Eosin Solvents: Acetonitrile ; 3 h, rt

Referência

- Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Método de produção 6

Condições de reacção

1.1 Reagents: Thionyl chloride

2.1 -

2.1 -

Referência

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Método de produção 7

Condições de reacção

1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme

Referência

- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,

2-Bromo-3-nitrobenzaldehyde Raw materials

- 2-Bromo-3-nitrotoluene

- (2-bromo-3-nitrophenyl)methanol

- 2-bromo-3-nitro-benzoyl chloride

- 2-Bromo-3-nitrobenzoic acid

2-Bromo-3-nitrobenzaldehyde Preparation Products

2-Bromo-3-nitrobenzaldehyde Literatura Relacionada

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

90407-21-9 (2-Bromo-3-nitrobenzaldehyde) Produtos relacionados

- 1600257-50-8(methyl 4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylate)

- 1190316-52-9(3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine)

- 2172023-19-5(3H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo4,5-fquinoline dihydrochloride)

- 2680856-51-1(Benzyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate)

- 2137795-72-1(4(1H)-Cinnolinone, 6-chloro-7-fluoro-3-methyl-)

- 1088-00-2(5-phenylbenzo[b]phosphindole)

- 67562-41-8(PENTANOIC ACID, 5-AMINO-2-HYDROXY-, ETHYL ESTER)

- 500024-26-0(2-cyano-3-methylbenzoic acid)

- 1774898-81-5(N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride)

- 1240528-85-1((3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):247.0/986.0